2,6,7,4'-Tetrahydroxyisoflavanone is a hydroxyisoflavanone characterized by hydroxyl groups at positions 2, 6, 7, and 4' on its isoflavanone structure. This compound is derived from isoflavones and has garnered attention for its potential bioactive properties in various scientific fields. It is primarily sourced from the legume Desmodium uncinatum, where it plays a role in allelopathy, influencing the growth of parasitic weeds such as Striga hermonthica by inhibiting their germination and radical growth.
The primary source of 2,6,7,4'-tetrahydroxyisoflavanone is the root exudates of Desmodium uncinatum, a leguminous plant. This compound has been identified in various studies focusing on its ecological interactions and potential applications in agriculture and medicine.
This compound belongs to the class of flavonoids, specifically categorized as an isoflavanone. Isoflavones are known for their diverse biological activities and are commonly found in legumes. The classification of 2,6,7,4'-tetrahydroxyisoflavanone can be further detailed as follows:
The synthesis of 2,6,7,4'-tetrahydroxyisoflavanone can be achieved through several methods. One notable approach involves enzymatic reactions where specific enzymes catalyze the formation of this compound from precursor molecules.
The synthesis often involves controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, the use of specific substrates and cofactors can enhance enzyme activity during biosynthesis.
The molecular formula of 2,6,7,4'-tetrahydroxyisoflavanone is , with a molecular weight of approximately 288.25 g/mol. Its structure features a chromen-4-one backbone with hydroxyl groups attached at specified positions.
2,6,7,4'-Tetrahydroxyisoflavanone participates in various chemical reactions that highlight its reactivity and potential applications.
The reaction mechanisms often involve nucleophilic attacks by hydroxyl groups or other functional groups present in the compound. Understanding these mechanisms is crucial for manipulating its chemical properties for various applications.
The mechanism of action of 2,6,7,4'-tetrahydroxyisoflavanone primarily relates to its biological activities:
Studies have shown that modifications in hydroxylation patterns can enhance or reduce bioactivity, indicating a direct correlation between structure and function.
Relevant physicochemical data includes fluorescence properties which are valuable for understanding its molecular interactions.
2,6,7,4'-Tetrahydroxyisoflavanone has several promising applications:
The isoflavonoid backbone arises from a flavonoid precursor through a cytochrome P450-mediated aryl migration. Cytochrome P450 93C (CYP93C) enzymes catalyze this stereospecific rearrangement, converting (2S)-naringenin (a flavanone) into 2,6,7,4'-tetrahydroxyisoflavanone via a 2-hydroxyisoflavanone intermediate. This involves three biochemical steps:
Table 1: Key Isoflavonoid Skeleton Intermediates
Precursor | Enzyme | Product | Functional Significance |
---|---|---|---|
(2S)-Naringenin | CYP93C (IFS) | 2,6,7,4'-Tetrahydroxyisoflavanone | Branch-point for 6-hydroxylated isoflavonoids |
Liquiritigenin | CYP93C (IFS) | 2,7,4'-Trihydroxyisoflavanone | Precursor to daidzein/formononetin |
The C-6 hydroxylation in Glycine max introduces structural complexity that directs metabolites toward defense-specific pathways, including glyceollins and glycitein derivatives [6] [9].
CYP93C subfamily enzymes (IFS) exhibit stringent regiospecificity but variable substrate promiscuity:
Structural analysis reveals that the ERR triad (Glu-Arg-Arg) in IFS enzymes is essential for positioning the flavanone substrate. Mutations here abolish aryl migration activity while preserving hydroxylase function. Molecular docking shows naringenin binds IFS with C-6 oriented toward the heme center, enabling selective oxidation [3] [7].
Table 2: Catalytic Properties of Plant IFS Enzymes
Enzyme | Source | Primary Substrate | Product | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
CYP93C1 | Glycyrrhiza echinata | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone | 4.7 min⁻¹μM⁻¹ |
CYP93C2 | Glycine max | Naringenin | 2,6,7,4'-Tetrahydroxyisoflavanone | 3.2 min⁻¹μM⁻¹ |
GmCYP82D26 | Glycine max | Naringenin | Genistein | 1.8 min⁻¹μM⁻¹ |
Spontaneous dehydration of 2-hydroxyisoflavanones is kinetically slow, necessitating enzymatically accelerated dehydration to form bioactive isoflavones:
Table 3: Kinetic Parameters of HID Enzymes
HID Source | Substrate | Product | Specific Activity (nkatal/mg) | Spontaneous Rate Enhancement |
---|---|---|---|---|
G. echinata (cell-free) | 2,7-Dihydroxy-4′-methoxyisoflavanone | Formononetin | 153 ± 12 | 186-fold |
Soybean (recombinant) | 2,7,4′-Trihydroxyisoflavanone | Daidzein | 44 ± 8 | 62-fold |
O-Methyltransferases (OMTs) install methoxyl groups at specific positions, altering isoflavonoid solubility and bioactivity:
Homology models reveal that hydrophobic residues (Val-261, Pro-184) in HI4′OMT create a B-ring binding pocket that positions the C4′-OH near the SAM cofactor. Mutating these residues shifts methylation to the A-ring [1].
CYP93C enzymes evolved through repeated gene duplications and neofunctionalization within legumes:
Table 4: Evolutionary Patterns in Plant P450 Families
P450 Clan | Conserved Motifs | Function | First Appearance | Legume-Specific Expansions |
---|---|---|---|---|
CYP71 (A-type) | PERF, K-helix RxR | Phenolic oxidation | Green algae | CYP93C subfamily |
CYP85 (Non-A) | ETS, I-helix ExxR | Brassinosteroid biosynthesis | Liverworts | Absent |
CYP72 (Non-A) | ExxR, AxxGxHxT | Hormone/deoxin metabolism | Ferns | Moderate |
Legume-specific CYP93C neofunctionalization enabled:
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